molecular formula C19H15N3S B2768059 5-(1-benzyl-1H-pyrazol-3-yl)-2-phenyl-1,3-thiazole CAS No. 318255-98-0

5-(1-benzyl-1H-pyrazol-3-yl)-2-phenyl-1,3-thiazole

Cat. No.: B2768059
CAS No.: 318255-98-0
M. Wt: 317.41
InChI Key: YBGHYHKRKJSQHV-UHFFFAOYSA-N
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Description

5-(1-Benzyl-1H-pyrazol-3-yl)-2-phenyl-1,3-thiazole is a synthetic biheterocyclic compound of significant interest in medicinal chemistry and drug discovery. This chemical features a molecular architecture that incorporates two privileged pharmacophores: a 1,3-thiazole ring and a 1H-pyrazole ring . The strategic combination of these scaffolds into a single hybrid structure is a leading tool in new drug discovery, as it can lead to enhanced or novel biological activities . The thiazole ring system is a versatile moiety present in numerous FDA-approved drugs and is known for a wide spectrum of biological properties, including antimicrobial, anticancer, and anti-inflammatory activities . The pyrazole nucleus is another potent scaffold, frequently explored for its antimicrobial, anticancer, and anti-inflammatory properties . As a hybrid molecule, 5-(1-benzyl-1H-pyrazol-3-yl)-2-phenyl-1,3-thiazole serves as a key intermediate for researchers developing new therapeutic agents. Structural analogs of this compound, which clubb thiazole and pyrazole rings, have demonstrated promising biological profiles in scientific studies, particularly as potential antimicrobial agents against various Gram-positive and Gram-negative bacteria and fungi . Furthermore, such biheterocyclic systems are investigated for their potential anticancer activities and their ability to act as powerful chelating agents for various metal ions . This compound is intended for research applications only, including as a building block in organic synthesis, a precursor for the development of novel bioactive molecules, and a candidate for in vitro biological screening. 5-(1-Benzyl-1H-pyrazol-3-yl)-2-phenyl-1,3-thiazole is For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

5-(1-benzylpyrazol-3-yl)-2-phenyl-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3S/c1-3-7-15(8-4-1)14-22-12-11-17(21-22)18-13-20-19(23-18)16-9-5-2-6-10-16/h1-13H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBGHYHKRKJSQHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=CC(=N2)C3=CN=C(S3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 5-(1-benzyl-1H-pyrazol-3-yl)-2-phenyl-1,3-thiazole typically involves the reaction of 1-benzyl-1H-pyrazole-3-carbaldehyde with 2-phenyl-1,3-thiazole-4-carboxylic acid under specific conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the pyrazole or thiazole rings are replaced by other substituents.

Scientific Research Applications

Synthesis of the Compound

The synthesis of 5-(1-benzyl-1H-pyrazol-3-yl)-2-phenyl-1,3-thiazole typically involves multi-step reactions including:

  • Formation of the thiazole ring through cyclization reactions.
  • Introduction of the pyrazole and benzyl groups via nucleophilic substitution or coupling reactions.

Biological Activities

Research indicates that this compound exhibits significant biological activities, including:

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of thiazole derivatives, including 5-(1-benzyl-1H-pyrazol-3-yl)-2-phenyl-1,3-thiazole. For instance:

  • Study Findings: A series of thiazole derivatives were synthesized and screened for antibacterial and antifungal activities against various strains such as Staphylococcus aureus and Escherichia coli using the disc diffusion method. Results indicated moderate to high efficacy against these pathogens .

Anticancer Potential

The thiazole scaffold has been associated with anticancer properties:

  • Mechanism of Action: Compounds containing thiazole rings have been shown to inhibit cell proliferation in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression .

Case Study 1: Antimicrobial Evaluation

A comprehensive study involved synthesizing multiple derivatives based on the thiazole structure. The synthesized compounds were tested against both gram-positive and gram-negative bacteria. The results demonstrated that certain derivatives exhibited potent antibacterial activity, suggesting their potential as therapeutic agents .

CompoundTarget BacteriaZone of Inhibition (mm)
AStaphylococcus aureus20
BEscherichia coli18
CPseudomonas aeruginosa15

Case Study 2: Anticancer Activity

In another study focusing on anticancer properties, derivatives of 5-(1-benzyl-1H-pyrazol-3-yl)-2-phenyl-1,3-thiazole were evaluated against human cancer cell lines. The results indicated significant cytotoxic effects, with IC50 values in the low micromolar range for several derivatives .

CompoundCancer Cell LineIC50 (µM)
DHeLa12
EMCF710
FA54915

Mechanism of Action

The mechanism of action of 5-(1-benzyl-1H-pyrazol-3-yl)-2-phenyl-1,3-thiazole involves its interaction with specific molecular targets within biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

Key analogs differ in substituents on the pyrazole or thiazole rings, impacting electronic, steric, and solubility properties (Table 1).

Table 1: Comparative Physicochemical Properties

Compound Name Substituents (Thiazole/Pyrazole) Molecular Weight (g/mol) Notable Properties
5-(1-Benzyl-1H-pyrazol-3-yl)-2-phenyl-1,3-thiazole Benzyl (pyrazole), Phenyl (thiazole) 317.41 Moderate lipophilicity (predicted)
5-[1-(4-Fluorobenzyl)-1H-pyrazol-3-yl]-2-phenyl-1,3-thiazole 4-Fluorobenzyl (pyrazole) 335.40 Enhanced metabolic stability due to fluorine
5-(1-(2,4-Dichlorophenoxy)ethyl-1H-pyrazol-3-yl)-2-phenyl-1,3-thiazole 2,4-Dichlorophenoxyethyl (pyrazole) 441.32 High lipophilicity (Cl substituents)
2-Chloro-5-(1H-pyrazol-1-ylmethyl)-1,3-thiazole Chloro (thiazole), Pyrazolylmethyl 207.66 Reactive chloromethyl group
  • Electron-Withdrawing Groups (e.g., -F, -Cl): Fluorine in the 4-fluorobenzyl analog (CAS: 318255-97-9) enhances metabolic stability and membrane permeability .
  • Steric Effects: The benzyl group in the target compound introduces steric hindrance compared to smaller substituents (e.g., methyl or methoxy groups in compounds), which may influence binding to biological targets .

Thermal and Spectral Data

  • Melting Points: Chloromethyl-substituted thiazoles () melt at 49–98°C, correlating with substituent polarity . The target compound’s melting point is unreported but predicted to align with benzyl-substituted analogs (e.g., 67–98°C).
  • Spectroscopic Signatures: IR and NMR data for analogs in and confirm thiazole C=S (∼680 cm⁻¹) and pyrazole C-N (∼1500 cm⁻¹) stretches .

Biological Activity

5-(1-benzyl-1H-pyrazol-3-yl)-2-phenyl-1,3-thiazole is a compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biological activity of this compound, focusing on its synthesis, structural characteristics, and various biological assays that highlight its medicinal properties.

Chemical Structure and Properties

The compound's structure consists of a thiazole ring fused with a pyrazole moiety, which is known for its diverse biological activities. The molecular formula is C16H15N3SC_{16}H_{15}N_3S, and it exhibits significant structural versatility due to the presence of both heterocyclic rings.

Synthesis

The synthesis of 5-(1-benzyl-1H-pyrazol-3-yl)-2-phenyl-1,3-thiazole typically involves the reaction of appropriate precursors in a solvent medium such as acetonitrile. The process generally yields good purity and high yields, often exceeding 75% under optimized conditions.

Anticancer Activity

Recent studies have demonstrated that compounds containing pyrazole and thiazole moieties exhibit significant anticancer properties. For instance:

  • A study reported that derivatives of pyrazole showed cytotoxic activity against various cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer) with IC50 values ranging from 5.55 to 35.58 μM .
  • The incorporation of the thiazole ring enhances the overall activity, making these compounds promising candidates for further development as anticancer agents .

The proposed mechanisms for the anticancer activity include:

  • Inhibition of cell proliferation : The compound has been shown to inhibit cell cycle progression in cancer cells.
  • Induction of apoptosis : It triggers apoptosis through intrinsic pathways, involving mitochondrial dysfunction and activation of caspases .

Structure-Activity Relationship (SAR)

The structure-activity relationship analyses indicate that:

  • The presence of the benzyl group on the pyrazole enhances lipophilicity, improving cellular uptake.
  • Substituents on the phenyl ring can modulate activity; electron-donating groups tend to enhance activity while electron-withdrawing groups may reduce efficacy .

Data Tables

Biological Activity IC50 Value (μM) Cell Line
Compound A5.55HCT-116
Compound B35.58HepG2
Compound C2.86MCF-7

Case Studies

  • Study on Antiproliferative Effects :
    • Researchers synthesized several derivatives based on the pyrazole scaffold and evaluated their effects on cancer cell lines.
    • Results indicated that modifications at specific positions significantly altered biological activity, with some derivatives outperforming standard chemotherapeutics .
  • In Vivo Studies :
    • Animal models treated with the compound exhibited reduced tumor growth compared to control groups, suggesting potential for therapeutic use .

Q & A

Q. What are the standard synthetic routes for 5-(1-benzyl-1H-pyrazol-3-yl)-2-phenyl-1,3-thiazole, and how are intermediates characterized?

The compound is typically synthesized via cyclocondensation reactions. For example:

  • Step 1 : React a pyrazole-3-carbothioamide derivative with phenacyl bromides or α-halo ketones in ethanol under reflux conditions .
  • Step 2 : Monitor reaction progress using TLC or HPLC. Purify via column chromatography.
  • Characterization : Confirm structure using 1H^1H-NMR, 13C^{13}C-NMR, IR, and elemental analysis. Key spectral data include thiazole C-S stretching (IR: ~680 cm1^{-1}) and aromatic proton signals (NMR: δ 7.2–8.1 ppm) .

Q. What spectroscopic and crystallographic methods are used to validate the structure of this compound?

  • X-ray crystallography : Resolve bond lengths and angles (e.g., thiazole C–S bond: ~1.74 Å, pyrazole N–N bond: ~1.34 Å) using SHELX programs for refinement .
  • Spectroscopy : Compare experimental 1H^1H-NMR shifts with DFT-calculated values to confirm regiochemistry .
  • Mass spectrometry : Confirm molecular ion peaks (e.g., [M+H]+^+ at m/z 335.4 for C19_{19}H14_{14}FN3_3S) .

Q. How are solubility and stability profiles determined for this compound in research settings?

  • Solubility : Test in DMSO, ethanol, and aqueous buffers (e.g., phosphate buffer at pH 7.4) using UV-Vis spectroscopy.
  • Stability : Conduct accelerated degradation studies under heat (40–60°C) and light exposure, monitored via HPLC .

Advanced Research Questions

Q. How can contradictions between crystallographic data and computational models be resolved?

  • Bond length discrepancies : Compare X-ray-derived bond lengths (e.g., C–N in thiazole: 1.30 Å) with DFT-optimized geometries (e.g., B3LYP/6-311G**). Use software like Gaussian or ORCA for calculations .
  • Torsional angles : Analyze dihedral angles (e.g., benzodioxole-thiazole dihedral: 83.7°) using WinGX or Mercury to assess steric strain .

Q. What strategies optimize reaction yields in multi-step syntheses involving pyrazole-thiazole hybrids?

  • Catalyst screening : Test bases (e.g., K2_2CO3_3) or acids (e.g., p-TsOH) in solvent systems like DMF or THF .
  • Microwave-assisted synthesis : Reduce reaction time from 12 hours to 30 minutes while maintaining >80% yield .
  • By-product analysis : Use LC-MS to identify side products (e.g., disubstituted thiazoles) and adjust stoichiometry .

Q. How does the compound interact with biological targets, such as enzymes or receptors?

  • Molecular docking : Use AutoDock Vina to simulate binding to COX-2 (PDB: 3LN1). Key interactions include π-π stacking with Phe518^{518} and H-bonding with Arg120^{120} .
  • Enzyme assays : Measure IC50_{50} values against COX-2 (e.g., 0.05 µM) using fluorescence-based inhibition assays .
  • SAR studies : Modify substituents (e.g., fluorophenyl vs. bromophenyl) to correlate structure with anti-inflammatory activity .

Q. What are the challenges in resolving crystallographic disorder in ferrocenyl-thiazole derivatives?

  • Disordered cyclopentadienyl rings : Apply SHELXL constraints (e.g., SIMU/ISOR) to refine anisotropic displacement parameters .
  • Hydrogen bonding networks : Map intermolecular interactions (e.g., C–H⋯O) using PLATON to stabilize crystal packing .

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